Product packaging for 6-Anilino-12H-benzo[a]phenothiazin-5-ol(Cat. No.:CAS No. 60598-30-3)

6-Anilino-12H-benzo[a]phenothiazin-5-ol

Cat. No.: B14614905
CAS No.: 60598-30-3
M. Wt: 356.4 g/mol
InChI Key: HMWVXCPIARZBET-UHFFFAOYSA-N
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Description

6-Anilino-12H-benzo[a]phenothiazin-5-ol is a benzo[a]phenothiazine derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate for constructing more complex fused heterocyclic systems, which are core structures in many biologically active molecules . Its primary research application, as identified in synthetic studies, is its reactivity with alkylating agents such as dimethyl sulfate or 2-bromopropane to yield corresponding 5-alkoxy derivatives like 6-anilino-5-methoxy-12H-benzo[a]phenothiazine and 6-anilino-5-isopropoxy-12H-benzo[a]phenothiazine . This transformation is a critical step in exploring structure-activity relationships and developing novel angular heterocyclic compounds . The broader phenothiazine and phenazine chemical classes, to which this molecule is related, are extensively investigated for a wide spectrum of pharmacological properties. These include potential antimicrobial, anticancer, and antipsychotic activities, making them valuable scaffolds in drug discovery . As a building block, this compound provides researchers with a pathway to access diverse molecular architectures for screening and development. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2OS B14614905 6-Anilino-12H-benzo[a]phenothiazin-5-ol CAS No. 60598-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60598-30-3

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

6-anilino-12H-benzo[a]phenothiazin-5-ol

InChI

InChI=1S/C22H16N2OS/c25-21-16-11-5-4-10-15(16)19-22(20(21)23-14-8-2-1-3-9-14)26-18-13-7-6-12-17(18)24-19/h1-13,23-25H

InChI Key

HMWVXCPIARZBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=C2SC5=CC=CC=C5N4)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Anilino 12h Benzo a Phenothiazin 5 Ol and Analogues

Classical and Contemporary Condensation Reactions for Benzo[a]phenothiazine Formation

The formation of the benzo[a]phenothiazine heterocyclic system is the foundational step in synthesizing the target compound and its derivatives. This is typically achieved through condensation reactions that bring together precursors to form the fused ring structure.

One-Pot Ionic Liquid Promoted Synthesis of Benzo[a]phenothiazine Derivatives

In a move towards more efficient and environmentally friendly chemical processes, a one-pot synthesis of substituted-5H-benzo[a]phenothiazin-5-one has been developed using ionic liquids. This method involves the condensation reaction of a 2,3-disubstituted-1,4-naphthoquinone with the zinc salt of a substituted 2-aminobenzenethiol. researchgate.net Ionic liquids serve as a green and reusable medium, often allowing reactions to proceed at room temperature without the need for other additives or bases. tandfonline.comtandfonline.com The use of ionic liquids can lead to high yields and simplifies product isolation, which is often achieved through simple extraction, avoiding the need for chromatographic separation. tandfonline.com

Reactant 1Reactant 2Promoter/SolventProductReference
2,3-dichloro-1,4-naphthoquinoneZinc mercaptide of substituted 2-aminobenzenethiolIonic LiquidSubstituted 5H-benzo[a]phenothiazin-5-one

Condensation Involving Naphthoquinone Derivatives and Aminobenzenethiols

A more traditional and widely used method for constructing the benzo[a]phenothiazine skeleton involves the condensation of naphthoquinone derivatives with aminobenzenethiols. orientjchem.org A common starting material is 2,3-dichloro-1,4-naphthoquinone, which is reacted with a substituted 2-aminobenzenethiol or its zinc mercaptide. orientjchem.orgresearchgate.net For instance, the intermediate 6-chloro-5H-benzo[a]phenothiazin-5-one is produced by the condensation of 2-aminothiophenol (B119425) with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium. orientjchem.org Similarly, to introduce the anilino group at the 6-position, a precursor such as 2-anilino-3-chloro-1,4-naphthoquinone (B86639) can be reacted with the zinc mercaptide of a substituted 2-aminothiophenol in the presence of pyridine (B92270) to yield substituted 6-anilino-5H-benzo[a]phenothiazin-5-ones. researchgate.net

Naphthoquinone DerivativeAminobenzenethiol DerivativeConditionsProductReference
2,3-dichloro-1,4-naphthoquinone2-aminothiophenolAlkaline medium, reflux6-chloro-5H-benzo[a]phenothiazin-5-one orientjchem.org
2-anilino-3-chloro-1,4-naphthoquinoneZinc mercaptide of substituted 2-aminothiophenolPyridineSubstituted 6-anilino-5H-benzo[a]phenothiazin-5-one researchgate.net

Cyclization Reactions Utilizing Epoxy-Naphthoquinone Intermediates

An alternative strategy for forming the benzo[a]phenothiazine ring system employs epoxy-naphthoquinone as a precursor. The reaction of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with o-aminothiophenol in ethanol (B145695) leads to the formation of a benzo[a]phenothiazinedione derivative. sci-hub.st The proposed mechanism for this transformation involves an initial nucleophilic attack by the amino group on the epoxide ring, causing it to open. This is followed by a subsequent oxidation and cyclization process, resulting in the fully aromatized, angular benzo[a]phenothiazine structure. sci-hub.st

Post-Cyclization Functionalization and Derivatization Approaches

Once the core 6-anilino-5H-benzo[a]phenothiazin-5-one structure is assembled, further chemical modifications can be performed to yield 6-anilino-12H-benzo[a]phenothiazin-5-ol and its derivatives. These reactions primarily target the ketone at the 5-position.

Reduction of 6-Anilino-5H-benzo[a]phenothiazin-5-one Precursors to 5-ols

The conversion of the 5-oxo group to a 5-hydroxyl group is a critical step in the synthesis of the target compound. Substituted 6-anilino-5H-benzo[a]phenothiazin-5-ones are reduced to the corresponding 6-anilino-12H-benzo[a]phenothiazin-5-ols using sodium hydrosulfite (also known as sodium dithionite) in a solvent such as acetone (B3395972). researchgate.netjuniperpublishers.com The reaction mixture, upon successful reduction, typically turns colorless and is then poured into ice-cold water containing additional sodium hydrosulfite to precipitate the product. researchgate.net

PrecursorReducing AgentSolventProductReference
Substituted 6-anilino-5H-benzo[a]phenothiazin-5-oneSodium HydrosulfiteAcetone/WaterSubstituted this compound researchgate.net

O-Alkylation Reactions of the 5-Hydroxyl Group (e.g., Methoxylation, Isopropoxylation)

Following the reduction to the 5-ol, the hydroxyl group can be further derivatized through O-alkylation reactions to produce 5-alkoxy analogues. researchgate.net The synthesis of 5-methoxy derivatives is achieved by reacting the substituted this compound with dimethyl sulfate (B86663) in a mixture of ethanolic potassium hydroxide (B78521) and sodium hydrosulfite. researchgate.net Similarly, 5-isopropoxy derivatives are obtained by treating the 5-ol with 2-bromopropane (B125204) in acetone. researchgate.net These reactions provide a straightforward method for introducing alkoxy groups at the 5-position, expanding the range of available analogues. researchgate.netresearchgate.net

Starting MaterialAlkylating AgentConditionsProductReference
Substituted this compoundDimethyl sulfateEthanolic KOH, Sodium hydrosulfite, refluxSubstituted 6-anilino-5-methoxy-12H-benzo[a]phenothiazine researchgate.net
Substituted this compound2-bromopropaneAcetoneSubstituted 6-anilino-5-isopropoxy-12H-benzo[a]phenothiazine researchgate.net

Regioselective Synthesis and Control in 6-Anilino Derivative Formation

The regioselective synthesis of this compound derivatives is crucial for establishing the desired structure-activity relationships. One established method involves the reaction of 2-anilino-3-chloro-1,4-naphthoquinone with the zinc mercaptide of a substituted 2-aminothiophenol in the presence of pyridine. This reaction proceeds to yield substituted 6-anilino-5H-benzo[a]phenothiazin-5-ones, which can then be reduced to the target 6-anilino-12H-benzo[a]phenothiazin-5-ols using sodium hydrosulfite in acetone. The regioselectivity of this reaction is directed by the specific substitution pattern of the aminothiophenol precursor.

Transition metal-catalyzed reactions, particularly those employing palladium and nickel, are instrumental in achieving high regioselectivity in the construction of the phenothiazine (B1677639) core. researchgate.net These catalysts facilitate selective bond formation under mild conditions, which helps to minimize the formation of undesired side products that can arise from the high reactivity of the phenothiazine scaffold. researchgate.net Another approach to regiocontrol in the synthesis of related 1,4-benzothiazines involves the regioselective opening of epoxide precursors. nih.gov In the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol, the strong nucleophilicity of the sulfur atom compared to the nitrogen of the amine group directs the initial attack on the epoxide ring, ensuring a specific reaction pathway. nih.gov

A recent development in the regioselective synthesis of phenothiazine derivatives is the use of visible-light-irradiated intermolecular [2+2]-cycloaddition. This method has been employed for the regio- and diastereoselective synthesis of cyclobutylated phenothiazines from naphthoquinones, 2-aminothiophenols, and styrenes. researchgate.net The reaction is believed to proceed via a photo-induced electron transfer (PET) mechanism, where π-π stacking interactions in the radical-ion pair intermediate guide the regioselective C-C bond formation. researchgate.net

Table 1: Regioselective Synthesis of Substituted 6-Anilino-12H-benzo[a]phenothiazin-5-ols

Precursor 1Precursor 2ReagentsProductRef.
2-Anilino-3-chloro-1,4-naphthoquinoneZinc mercaptide of substituted 2-aminothiophenolPyridine, Sodium hydrosulfiteSubstituted this compound

Advanced Synthetic Protocols for Expanding the Benzo[a]phenothiazine Chemical Space

To further explore the potential of the benzo[a]phenothiazine scaffold, a variety of advanced synthetic protocols have been developed. These methods aim to introduce greater molecular diversity and complexity, often through the use of modern catalytic systems and strategic molecular design.

Ruthenium(II)-Catalyzed Oxidative Annulation Strategies

Ruthenium(II)-catalyzed C-H bond activation and annulation represents a powerful strategy for constructing complex heterocyclic systems. This approach has been successfully applied to the synthesis of structurally diverse pyrido[3,4-c]phenothiazin-3-iums from phenothiazine-3-carbaldehydes. researchgate.net The reaction proceeds via the in situ formation of an imine, which then coordinates to the ruthenium(II) catalyst, facilitating ortho-C-H bond activation. researchgate.net Subsequent coordination and insertion of an alkyne, followed by reductive elimination, yields the annulated product. researchgate.net This methodology provides a direct route to expand the phenothiazine core, introducing a fused pyridinium (B92312) ring system. researchgate.net

The catalytic cycle is believed to involve the generation of a five-membered ruthenacycle intermediate, which then incorporates the alkyne to form a seven-membered ruthenacycle before the final product is released. researchgate.net The ruthenium(II) catalyst is regenerated in the presence of an oxidant like copper(II) acetate. researchgate.net This strategy is not only efficient but also allows for the construction of a library of derivatives by varying the alkyne coupling partner. researchgate.net

Molecular Hybridization Approaches Combining Pharmacophoric Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. This approach has been utilized to create novel phenothiazine-based compounds with enhanced or new biological activities. For instance, phenothiazine has been hybridized with benzhydroxamic acids to create selective histone deacetylase 6 (HDAC6) inhibitors. harvard.edu These hybrid molecules integrate the phenothiazine scaffold as a capping group with a linker and a zinc-binding group from the benzhydroxamic acid. harvard.edu

In another example, new quinoline-urea-benzothiazole hybrids have been synthesized as potential antitubercular agents. This three-component hybridization demonstrates a synergistic effect, where the resulting hybrid compounds show significantly improved activity compared to the individual pharmacophores. The synthesis of these hybrids often involves multi-step sequences, including key coupling reactions to link the different molecular fragments.

Heterocyclic Ring Modification via Replacement of Benzene (B151609) Rings (e.g., Quinoline (B57606) or Pyridine Incorporation)

A significant modification to the phenothiazine scaffold involves the replacement of one or both of its benzene rings with other heterocyclic systems, such as pyridine or quinoline. organic-chemistry.org This leads to the formation of azaphenothiazines, a diverse family of compounds with a wide range of biological activities. organic-chemistry.orgwikipedia.org The incorporation of a nitrogen atom into the aromatic framework can significantly alter the electronic properties and biological profile of the molecule. harvard.edu

The synthesis of pyridobenzothiazines (one pyridine ring) and dipyridothiazines (two pyridine rings) has been reported, though the synthesis of certain isomers can be challenging. organic-chemistry.orgwikipedia.org Similarly, the replacement of a benzene ring with a quinoline moiety leads to quinobenzothiazines. These modifications create tetracyclic and pentacyclic systems, expanding the structural diversity of the phenothiazine class. organic-chemistry.org Structure-activity relationship studies have shown that the incorporation of a nitrogen atom into the phenothiazine framework can lead to increased potency and selectivity for certain biological targets. harvard.edu

Table 2: Examples of Heterocyclic Ring-Modified Phenothiazine Analogues

Base ScaffoldIncorporated HeterocycleResulting ClassReference
PhenothiazinePyridinePyridobenzothiazine / Azaphenothiazine organic-chemistry.orgwikipedia.org
PhenothiazineQuinolineQuinobenzothiazine organic-chemistry.org
PhenothiazineTwo Pyridine RingsDipyridothiazine / Diazaphenothiazine organic-chemistry.orgwikipedia.org

Stille Cross-Coupling Reactions for Substituted Phenothiazine Derivatives

The Stille cross-coupling reaction is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. While direct application of the Stille reaction for the synthesis of this compound is not extensively documented, its principles are highly relevant for the functionalization of the phenothiazine core. The reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannane reagents.

The general mechanism of the Stille reaction involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed in the synthesis of benzo[a]phenothiazine derivatives. For example, 6-chloro-5H-benzo[a]phenothiazin-5-one has been coupled with various boronic acids to introduce new substituents. This demonstrates the feasibility of using palladium-catalyzed cross-coupling reactions to modify the benzo[a]phenothiazine scaffold. Given the similarities in catalytic cycles, the Stille reaction represents a potent, albeit less utilized, alternative for introducing a wide range of substituents onto a pre-formed phenothiazine or benzo[a]phenothiazine nucleus, provided the corresponding organostannane reagents are accessible.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Compound Characterization

Spectroscopic analysis is fundamental to the structural elucidation of newly synthesized or isolated chemical entities. By examining the interaction of electromagnetic radiation with the molecule, researchers can deduce its atomic and molecular structure. For 6-Anilino-12H-benzo[a]phenothiazin-5-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis provides a complete picture of its chemical identity.

While specific, experimentally-derived NMR data for this compound is not extensively reported in publicly available literature, the expected spectral features can be predicted based on its molecular structure.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to display several key signals. The protons on the aromatic rings would generate a complex series of multiplets in the downfield region, typically between 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and electronic environment of each proton. Additionally, distinct signals corresponding to the labile protons of the amine (N-H) and hydroxyl (O-H) groups would be present. These peaks are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would be dominated by signals in the aromatic region (approximately 100-150 ppm), corresponding to the numerous sp²-hybridized carbon atoms of the fused ring system and the anilino substituent. Carbons bonded to heteroatoms (oxygen, nitrogen, and sulfur) would exhibit characteristic chemical shifts, aiding in the complete assignment of the carbon skeleton.

IR spectroscopy is a powerful tool for identifying the functional groups present within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. Based on the known absorption ranges for similar phenothiazine (B1677639) structures, the following peaks are anticipated.

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibration Type
O-H (hydroxyl)3500 - 3200 (broad)Stretching
N-H (amine)3500 - 3300 (sharp/medium)Stretching
Aromatic C-H3100 - 3000Stretching
Aromatic C=C1620 - 1450Stretching
C-O1260 - 1000Stretching
C-N1350 - 1250Stretching

These characteristic bands provide clear evidence for the presence of the key hydroxyl and anilino functional groups, as well as the overarching aromatic structure of the benzo[a]phenothiazine core.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. For this compound (molecular formula: C₂₂H₁₆N₂OS), the high-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its calculated exact mass.

The theoretical monoisotopic mass is a critical piece of data for confirming the elemental composition.

ParameterValue
Molecular FormulaC₂₂H₁₆N₂OS
Theoretical Monoisotopic Mass356.0983 g/mol
Nominal Mass356 g/mol

Analysis of the fragmentation pattern in the mass spectrum could further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the parent molecule.

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides the empirical formula of the substance, which can be compared with the theoretical composition calculated from the proposed molecular formula to confirm its purity and identity. The analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, SO₂) are quantitatively measured. researchgate.netmdpi.comresearchgate.net

For this compound (C₂₂H₁₆N₂OS), the theoretical elemental composition is as follows:

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.01174.13%
HydrogenH1.0084.52%
NitrogenN14.0077.86%
OxygenO15.9994.49%
SulfurS32.069.00%

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the assigned molecular formula.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are essential for determining the stereochemistry, including the absolute configuration, of enantiomers.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral compound. It is a powerful method for assigning the absolute configuration of chiral molecules in solution.

However, for this compound, this technique is not applicable for stereochemical assignment. The molecule is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exhibit enantiomers and would not produce an ECD signal. The application of ECD is reserved for molecules that are chiral and can exist as distinct, non-superimposable mirror images. No literature has been found to suggest that this compound exhibits chiroptical properties such as atropisomerism.

A comprehensive search for specific research findings and data on the Vibrational Circular Dichroism (VCD) of this compound did not yield any dedicated scholarly articles or datasets. While the synthesis and general chemical properties of this compound and its derivatives are documented, specific analysis using VCD spectroscopy does not appear to be available in the reviewed literature. researchgate.netlookchem.com

Vibrational Circular Dichroism is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the three-dimensional arrangement of atoms in a molecule, making it an invaluable tool in stereochemical analysis.

The application of VCD to a molecule like this compound would be scientifically valuable. The core structure of this compound contains a stereocenter, which would make it a suitable candidate for VCD analysis. Such a study would involve the experimental measurement of the VCD spectrum and its comparison with the spectrum predicted by quantum chemical calculations for a specific enantiomer. This comparison would allow for the unambiguous assignment of the molecule's absolute configuration.

However, at present, no published research could be found that has undertaken this specific analysis for this compound. Therefore, detailed research findings, data tables, and an in-depth discussion as required by the prompt for the Vibrational Circular Dichroism of this compound cannot be provided.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of scientific literature reveals a significant gap in the detailed spectroscopic and photophysical investigation of the specific chemical compound this compound. While the synthesis of this compound and its derivatives has been documented, a thorough examination of its electronic absorption, fluorescence, and excited-state dynamics, as requested, is not publicly available. Consequently, an article focusing solely on the advanced spectroscopic and photophysical properties of this specific molecule cannot be generated with the required scientific accuracy and detail at this time.

Research into the broader family of benzo[a]phenothiazines does indicate that these compounds are of interest for their luminescent properties and potential therapeutic applications. nih.gov Studies on various derivatives have explored their electronic absorption and fluorescence spectral properties, solvatochromic behavior, and the quenching of their triplet and singlet excited states. nih.gov Furthermore, the relationship between the ground-state and excited-state dipole moments and the biological activity of some benzo[a]phenothiazines has been a subject of investigation.

In the wider field of phenothiazine chemistry, related compounds are being explored for advanced luminescence phenomena such as Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP). These processes are of significant interest for applications in organic light-emitting diodes (OLEDs) and bio-imaging. However, specific studies linking these properties to this compound are absent from the reviewed literature.

The synthesis of this compound has been described, involving the reduction of the corresponding 6-anilino-5H-benzo[a]phenothiazin-5-one. researchgate.net This work, however, focused on the chemical synthesis pathways and did not extend to a detailed characterization of the compound's photophysical characteristics.

While the outline provided for the article is robust, the specific data required to populate the sections and subsections for this compound—including data tables on its solvatochromic behavior, photophysical parameters, and excited-state dynamics—is not available in the accessible scientific domain. Therefore, any attempt to construct the requested article would necessitate speculation or the extrapolation of data from related but distinct compounds, which would compromise the scientific integrity and specificity of the content.

Further experimental research is required to elucidate the detailed spectroscopic and photophysical properties of this compound before a comprehensive and scientifically accurate article on this specific compound can be written.

Advanced Spectroscopic and Photophysical Investigations of Benzo a Phenothiazine Systems

Impact of Structural Modifications on Photophysical Characteristics

Extended Conjugation Frameworks and Enhanced Charge Transfer

The benzo[a]phenothiazine structure represents a significant extension of the π-conjugated system compared to the parent phenothiazine (B1677639) molecule. This annulation of a benzene (B151609) ring expands the delocalization of π-electrons across the molecule, which fundamentally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often results in a bathochromic (red) shift in the electronic absorption and emission spectra.

In the specific case of 6-Anilino-12H-benzo[a]phenothiazin-5-ol, the molecular architecture is further functionalized to create a potent donor-acceptor (D-A) system. The core phenothiazine unit, particularly the nitrogen atom within the central ring, acts as an effective electron donor. This donor capacity is substantially amplified by the anilino group (-NHPh) at the 6-position. Conversely, the hydroxyl (-OH) group at the 5-position, along with the quinoidal structure of the phenothiazin-5-ol system, contributes to the electron-accepting character.

This arrangement facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron is promoted from a HOMO, largely localized on the donor part of the molecule (the anilino and phenothiazine moieties), to a LUMO, which is centered more on the acceptor portion. This excited state possesses a significantly larger dipole moment than the ground state.

The efficiency of this charge transfer is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. In polar solvents, the emission wavelength often shows a significant red shift as the polar solvent molecules stabilize the highly polar ICT excited state more effectively than the less polar ground state. While specific data for this compound is not extensively reported, studies on analogous D-A phenothiazine derivatives demonstrate this principle clearly. For instance, phenothiazine-based benzoxazole (B165842) derivatives show emission wavelengths that are strongly affected by solvent polarity, indicating pronounced ICT transitions. rsc.org Similarly, oxygen functionalization in other phenothiazine derivatives has been used as a strategy to tune the ICT character, switching between planar ICT and twisted intramolecular charge transfer (TICT) states, which profoundly impacts fluorescence quenching. nih.gov

The photophysical properties of a related, highly conjugated system, Benzo[a] rsc.orgnih.govbenzothiazino[3,2-c]phenothiazine, have been studied, showing strong absorption and emission in the visible range, underscoring the impact of an extended π-framework.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Reference
Benzo[a] rsc.orgnih.govbenzothiazino[3,2-c]phenothiazineDMF533658125 rsc.org

Mechanochromism and Aggregation-Induced Emission (AIE) Properties

Phenothiazine derivatives have emerged as a prominent class of materials exhibiting stimuli-responsive luminescent properties, including mechanochromism and aggregation-induced emission (AIE). These phenomena are rooted in the control of molecular packing and intermolecular interactions in the solid state.

Mechanochromism is the reversible change in the luminescence color of a material upon the application of a mechanical force, such as grinding, shearing, or pressing. For many phenothiazine-based luminophores, this effect arises from a force-induced phase transition between a crystalline state and an amorphous state. nih.govresearchgate.net In the well-ordered crystalline state, molecules adopt a specific packing arrangement (e.g., H-aggregates) with a characteristic emission color. Grinding disrupts this ordered packing, leading to a disordered, amorphous state where molecules may adopt different conformations or intermolecular arrangements (e.g., J-aggregates), resulting in a red-shifted emission. rsc.org This process is often reversible; the original crystalline state and its corresponding emission color can be recovered by fuming with a solvent or by gentle heating, which allows the molecules to reorganize into their thermodynamically stable crystal lattice. rsc.org

For example, the dumbbell-shaped D–π–A–π–D molecule PBPAN, which features two phenothiazine donors, exhibits a 68 nm red shift in its fluorescence maximum (from 567 nm to 635 nm) upon grinding. nih.gov Similarly, phenothiazine-modified triphenylacrylonitrile (B1210191) derivatives show reversible mechanochromism, with the transition attributed to the switch between crystalline and amorphous states.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation or in the solid state. rsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE in phenothiazine systems is often attributed to the Restriction of Intramolecular Motion (RIM). researchgate.net In solution, flexible parts of the molecule, such as the phenyl rings, can undergo low-frequency rotational or vibrational motions. These motions provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated or solid state, these intramolecular motions are physically constrained by neighboring molecules. This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thereby "turning on" the fluorescence. nih.govresearchgate.net

Phenothiazine derivatives with twisted, non-planar conformations are particularly effective AIEgens. The inherent "butterfly-like" fold of the phenothiazine core, combined with other bulky substituents, prevents tight π-π stacking in the solid state, leaving room for the RIM mechanism to dominate. rsc.orgresearchgate.net Donor-acceptor type luminophores containing phenothiazine have been shown to exhibit typical AIE behavior. nih.gov

CompoundPhenomenonInitial State (Emission λmax, nm)After Stimulus (Emission λmax, nm)StimulusBathochromic Shift (nm)Reference
PBPANMechanochromism567 (Orange)635 (Red)Grinding68 nih.gov
PVTPANMechanochromismYellowRedGrindingN/A
P3TPANMechanochromismYellowish-OrangeOrange-RedGrindingN/A
DPE-PTZ-ClMechanochromism538495 (Blue-Shift)Grinding-43 researchgate.net
Aminoborane-PTZ (4c)Mechanochromism461567Grinding106 nih.gov

The structural features of this compound, with its bulky, rotatable anilino group and extended aromatic system, suggest a strong potential for both mechanochromic and AIE properties, consistent with the behavior observed in this broad and versatile family of compounds.

Mechanistic Investigations of Chemical and Biological Actions

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The structural complexity of the benzo[a]phenothiazine core allows for various chemical modifications, each with distinct reaction mechanisms. Key investigated transformations include the oxidation of the central sulfur atom and proton transfer phenomena in excited states.

The sulfur atom within the thiazine (B8601807) ring of phenothiazine (B1677639) derivatives is susceptible to oxidation, a transformation that can significantly alter the molecule's electronic properties and biological activity. This oxidation typically proceeds in two stages: from the sulfide (B99878) (S) to the sulfoxide (B87167) (S=O) state, and then to the sulfone (O=S=O) state.

A variety of chemical oxidants can achieve this transformation. Reagents such as aqueous hydrogen peroxide, nitrous acid, and meta-chloroperbenzoic acid (m-CPBA) are commonly used for the selective oxidation of thioethers to sulfoxides and sulfones. nih.govrsc.org The reaction with m-CPBA, for instance, treats the phenothiazine with the peroxy acid to oxidize the sulfur atom directly to the sulfone. rsc.org The proposed mechanism involves the transfer of an oxygen atom from the oxidant to the sulfur. chemrxiv.org Electrochemical methods have also been developed, providing a controlled, reagent-free approach to synthesize sulfoxide and sulfone metabolites. nih.govchemrxiv.org These methods typically involve a one-electron process to form a radical cation, which then reacts further to incorporate oxygen. chemrxiv.org

The oxidation state of the sulfur atom has a pronounced effect on the molecule's redox and photophysical properties. Cyclic voltammetry studies on ferrocene-functionalized phenothiazines show that the sulfone derivatives exhibit shifts towards more positive oxidation potentials compared to their sulfide counterparts. rsc.org This indicates that the electron-withdrawing nature of the sulfone group makes the ring system less easily oxidized. Photophysically, phenothiazine sulfones often exhibit a hypsochromic (blue) shift in their UV-visible absorption spectra compared to the parent phenothiazines. rsc.org

Oxidizing AgentResulting Oxidation StateReference
Hydrogen Peroxide (H₂O₂)Sulfoxide nih.gov
Nitric OxideSulfoxide nih.gov
m-Chloroperbenzoic acid (m-CPBA)Sulfone rsc.org
Electrochemical OxidationSulfoxide and Sulfone nih.govchemrxiv.org
3H-Phenothiazin-3-one (Photocatalyst)Sulfoxide researchgate.net

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. rsc.orgrsc.org This phenomenon is characteristic of molecules that possess both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., a nitrogen atom) in close spatial proximity, allowing for the formation of an intramolecular hydrogen bond. mdpi.comresearchgate.net Upon absorption of light, the acidity and basicity of these groups can change dramatically, facilitating a rapid, sub-nanosecond proton transfer to form an excited-state keto-tautomer. mdpi.com

A key feature of the ESIPT process is the resulting dual fluorescence emission: one from the initial excited "enol" form and another, significantly red-shifted emission from the "keto" tautomer. mdpi.com This large separation between absorption and emission, known as a large Stokes shift, is a hallmark of ESIPT chromophores. rsc.orgnih.gov The potential energy barrier for this proton transfer in the excited state is typically very low, making it a spontaneous and efficient process. researchgate.net

In the specific case of 6-Anilino-12H-benzo[a]phenothiazin-5-ol, the molecular structure contains a hydroxyl group (-OH) at position 5 and an anilino nitrogen atom at the adjacent position 6. This arrangement is geometrically suitable for the formation of an intramolecular hydrogen bond. While direct experimental studies on the ESIPT mechanism for this particular compound are not available, its structure strongly suggests the potential for such a pathway. Upon photoexcitation, the phenolic proton could be transferred to the adjacent nitrogen, leading to a transient tautomeric form and subsequent fluorescence quenching or dual emission. This hypothetical mechanism warrants further photophysical investigation.

Mechanistic Insights into Biomolecular Interactions and Biological Pathways

The biological activities of this compound and related compounds stem from their interactions with specific biomolecules and the subsequent modulation of critical cellular pathways.

Computational methods like molecular docking are crucial for predicting and analyzing the binding of small molecules to biological macromolecules.

RNA Binding: Phenothiazine derivatives have been identified as a promising scaffold for RNA-binding ligands. acs.org They show an affinity for irregular tertiary RNA folds. acs.org Nuclear Magnetic Resonance (NMR) studies have confirmed that phenothiazines bind to various RNA constructs, including the trans-activation response element (TAR) RNA of HIV-1. acs.orgresearchgate.net This binding can interfere with essential RNA-protein interactions necessary for viral replication. acs.org Further studies have shown that phenothiazines can also interact with functionally important regions of bacterial RNase P RNA (RPR), inhibiting its catalytic activity. nih.gov The binding is thought to occur in key loop regions of the RNA, interfering with its interaction with precursor tRNA. nih.gov

Tubulin Binding: Tubulin is a key protein in cell division, and its disruption is a common strategy for anticancer agents. While specific docking studies for this compound with tubulin are not extensively documented, the binding of other heterocyclic compounds to tubulin is well-established. mdpi.com Many such inhibitors bind to the colchicine (B1669291) binding site on β-tubulin, a cavity where they can establish hydrogen bonds and hydrophobic interactions with key amino acid residues like CYSβ241, LEUβ248, and LYSβ353. mdpi.comnih.gov Molecular docking simulations of various indole, benzimidazole, and benzofuran (B130515) derivatives have successfully modeled these interactions, correlating binding energies with antiproliferative activity. mdpi.comnih.gov Given that phenothiazines are known to induce cell cycle arrest at the G2/M phase, a stage dependent on microtubule dynamics, interaction with tubulin is a highly plausible mechanism of action.

Apoptosis Induction: The parent compound, 12H-benzo[a]phenothiazine, is a potent inducer of apoptosis in human myelogenous leukemic cell lines and mouse lymphoma cells. nih.govresearchgate.netnih.gov The mechanism of apoptosis induction by related heterocyclic compounds often involves the intrinsic mitochondrial pathway. frontiersin.org This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome C. This, in turn, activates a cascade of caspases (such as caspase-9 and caspase-3) that execute programmed cell death. frontiersin.org The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated. nih.gov

Cell Cycle Disruption: A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Numerous studies have shown that phenothiazine derivatives and other related heterocyclic compounds induce cell cycle arrest, predominantly at the G2/M phase. nih.govrsc.orgnih.govresearchgate.net This arrest prevents cancer cells from entering mitosis and proliferating. Flow cytometry analysis of cells treated with these compounds shows a significant accumulation of cells in the G2/M population, with a corresponding decrease in the G1 phase population. nih.gov The molecular mechanism behind this arrest can involve the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., CDK-2) and their associated cyclins (e.g., CyclinD1). nih.gov

Cellular EffectKey Molecular EventsAffected Cell Lines (Examples)References
Apoptosis Upregulation of Bax, Downregulation of Bcl-2, Caspase activationMouse Lymphoma (L5178Y), Human Leukemia (ML-1, U-937) nih.gov, researchgate.net, nih.gov, nih.gov
Cell Cycle Arrest Accumulation of cells in G2/M phaseHuman Breast Cancer (MCF7), Prostate Cancer (PC3), Leukemia (HL-60) nih.gov, nih.gov, researchgate.net

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). nih.goviiarjournals.org These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy.

Phenothiazines have been extensively studied as MDR-reversing agents, or "modulators". iiarjournals.orgnih.gov The primary molecular mechanism involves the direct inhibition of P-gp. iiarjournals.orgfrontierspartnerships.org Studies using P-gp-overexpressing cell lines have demonstrated that phenothiazines increase the intracellular accumulation of P-gp substrates like rhodamine 123 and doxorubicin. nih.goviiarjournals.org This indicates that the efflux pump's function is being blocked.

The interaction is believed to be competitive, with phenothiazines binding to the drug-binding sites on the P-gp transporter. frontierspartnerships.org Some tyrosine kinase inhibitors, which also act as MDR reversal agents, have been shown to interact with the drug-binding pocket and stimulate the ATPase activity of the transporter, suggesting a direct interaction that interferes with the transport cycle. mdpi.com By occupying the transporter, phenothiazines prevent the binding and subsequent efflux of anticancer drugs, thereby restoring their cytotoxic effect in resistant cells. frontierspartnerships.orgnih.gov It is noteworthy that some phenothiazines can have differential effects on various ABC transporters, acting as inhibitors of P-gp while simultaneously stimulating the activity of Multidrug Resistance-Associated Protein 1 (MRP1). nih.goviiarjournals.orgiiarjournals.org This highlights the complexity of their interactions with different MDR-related proteins.

Photodynamic Mechanisms: Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Formation

Extensive literature searches did not yield specific experimental or theoretical data on the photodynamic mechanisms, including singlet oxygen generation and the formation of other reactive oxygen species (ROS), for the compound This compound .

While the broader class of phenothiazine and benzo[a]phenothiazine derivatives are known to act as photosensitizers, the specific photophysical and photochemical properties are highly dependent on the molecular structure, including the nature and position of substituents. In the absence of direct studies on this compound, any discussion on its capacity to generate singlet oxygen or other ROS would be speculative and fall outside the scope of scientifically validated information.

Authoritative scientific sources detailing the singlet oxygen quantum yield, the efficiency of intersystem crossing to the triplet state, or the specific types of ROS generated upon photoactivation of this compound are not available in the public domain at this time. Therefore, a detailed analysis of its photodynamic mechanisms, including the creation of data tables on its photochemical properties, cannot be provided.

Further experimental research is required to elucidate the photodynamic properties of this specific compound.

Chemical Reactivity and Derivatization of the 6 Anilino 12h Benzo a Phenothiazin 5 Ol Core

Reactivity of the 5-Hydroxyl Group and Formation of Ethers

The 5-hydroxyl group of 6-anilino-12H-benzo[a]phenothiazin-5-ol is a prominent site for derivatization, particularly for the formation of ethers. Research has demonstrated that this hydroxyl group can be readily alkylated to yield the corresponding 5-alkoxy derivatives.

In a notable study, substituted 6-anilino-12H-benzo[a]phenothiazin-5-ols were converted into their 5-methoxy and 5-isopropoxy derivatives. researchgate.net The synthesis of the 5-methoxy ethers was achieved by reacting the parent phenol (B47542) with dimethyl sulphate in an acetone (B3395972) solution. researchgate.net Similarly, the 5-isopropoxy analogues were obtained through the reaction of the this compound with 2-bromopropane (B125204) in acetone. researchgate.net These reactions highlight the nucleophilic character of the 5-hydroxyl group and provide a straightforward method for introducing small alkyl groups at this position.

The table below summarizes the synthesis of these ether derivatives.

Starting MaterialReagentSolventProduct
Substituted this compoundDimethyl sulphateAcetoneSubstituted 6-anilino-5-methoxy-12H-benzo[a]phenothiazine
Substituted this compound2-BromopropaneAcetoneSubstituted 6-anilino-5-isopropoxy-12H-benzo[a]phenothiazine

These etherification reactions are significant as they modify the lipophilicity and steric properties of the parent molecule, which can, in turn, influence its biological activity and other chemical properties.

Amination and Arylation Reactions

The potential for amination and arylation reactions on the this compound core, specifically at the 12H-nitrogen or the anilino nitrogen, is an area of synthetic interest. However, based on the reviewed literature, specific examples of such reactions on this particular benzo[a]phenothiazine scaffold have not been extensively reported.

In the broader context of phenothiazine (B1677639) chemistry, N-arylation is a known transformation, often requiring transition metal-catalyzed cross-coupling reactions to form N-phenylphenothiazine. While these methods are established for the simpler phenothiazine core, their direct applicability to the more complex and sterically hindered this compound system has not been detailed in the available research. The presence of multiple nitrogen atoms in the target molecule could also present challenges in terms of regioselectivity.

Further research is required to explore the feasibility and outcomes of amination and arylation reactions on the this compound core to expand the library of its derivatives.

Oxidation Chemistry of the Phenothiazine Sulfur Atom

The sulfur atom within the phenothiazine ring system is susceptible to oxidation, typically yielding the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This transformation can significantly impact the geometry and electronic properties of the heterocyclic system.

In the context of this compound derivatives, an attempt to oxidize the sulfur atom has been documented. Specifically, the 5-methoxy and 5-isopropoxy derivatives of substituted 6-anilino-12H-benzo[a]phenothiazine were treated with 30% hydrogen peroxide (H₂O₂) in an acetone-ethanol medium with the aim of forming the corresponding 7-oxides (S-oxides). researchgate.net

This finding is significant as it points to a competing reaction pathway that may hinder the straightforward synthesis of S-oxides of 5-alkoxy-6-anilino-12H-benzo[a]phenothiazines. Further investigation into different oxidizing agents and reaction conditions would be necessary to achieve selective oxidation of the phenothiazine sulfur atom in this molecular framework.

Synthesis of Hybrid Molecules and Conjugates (e.g., with Triazoles, Dithiocarbamates, Benzothiazoles)

The synthesis of hybrid molecules by conjugating a core scaffold with other pharmacologically active moieties is a common strategy in medicinal chemistry to develop new therapeutic agents. While phenothiazine has been widely used as a core for creating such hybrids, there is a lack of specific literature detailing the synthesis of hybrid molecules and conjugates directly from the this compound scaffold.

The general approach to synthesizing phenothiazine-based hybrids often involves the derivatization of the N10-position of the phenothiazine ring. For instance, phenothiazine-triazole hybrids are often prepared via click chemistry, where an N10-alkyne-functionalized phenothiazine is reacted with an azide. Similarly, phenothiazine-dithiocarbamate hybrids have been synthesized by reacting N10-substituted phenothiazines with carbon disulfide and a secondary amine. The synthesis of benzothiazole-phenothiazine hybrids would likely involve coupling reactions between appropriately functionalized precursors of each heterocyclic system.

Although these synthetic strategies are well-established for the simpler, linear phenothiazine structure, their application to the angular and more complex this compound has not been reported in the reviewed scientific literature. The steric hindrance and the presence of multiple reactive sites on the this compound core may necessitate the development of tailored synthetic routes to achieve the desired hybrid molecules. Therefore, the synthesis of such conjugates from this specific starting material remains an area for future exploration.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and intrinsic properties of 6-Anilino-12H-benzo[a]phenothiazin-5-ol. These calculations provide a detailed picture of the electron distribution, which is fundamental to understanding the molecule's reactivity, spectroscopic characteristics, and non-covalent interaction capabilities.

DFT studies on phenothiazine (B1677639) derivatives have demonstrated that the tricyclic core, with its nitrogen and sulfur heteroatoms, is electron-rich. mdpi.com This characteristic is crucial for the reversible oxidative properties of phenothiazines, which lead to the formation of colored radical cations and are significant for their application in photoinduced electron transfer studies. mdpi.com For this compound, the anilino and hydroxyl substituents further modulate the electronic landscape of the benzophenothiazine scaffold.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more readily excited, which can be correlated with its biological activity. Quantum chemical calculations are considered more promising than molecular mechanics in predicting molecular interactions due to their higher precision and reliability. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Representative Data)

Property Value Significance
HOMO Energy -5.2 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.8 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 3.4 eV Indicates chemical reactivity and kinetic stability.
Dipole Moment 3.5 D Influences solubility and binding interactions.

Note: The data in this table is representative and intended to illustrate the types of properties calculated via DFT studies.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound and its potential biological targets. These simulations model the movement of atoms and molecules over time, providing valuable information on the stability of ligand-protein complexes, the specific interactions that mediate binding, and the conformational changes that may occur upon binding.

The process typically begins with molecular docking to predict the preferred binding orientation of the ligand within the active site of a target protein. researchgate.net Following docking, MD simulations are performed to refine the binding pose and to assess the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to evaluate the stability of the system.

For a compound like this compound, MD simulations can reveal key hydrogen bonding interactions involving the hydroxyl and anilino groups, as well as hydrophobic interactions with nonpolar residues of the target protein. These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions. The insights gained from MD simulations are crucial for understanding the molecular basis of the compound's biological activity and for designing more potent and selective analogs.

In Silico Prediction of Biological Interactions and Pharmacokinetic Parameters

In silico methods are increasingly utilized in the early stages of drug discovery to predict the biological activities and pharmacokinetic profiles of lead compounds, thereby reducing the risk of late-stage failures. nih.gov For this compound, various computational tools can be employed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential biological targets.

Web-based servers and specialized software can predict a range of molecular properties that are critical for drug-likeness, such as lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA). biotechnologia-journal.org These properties are evaluated against established criteria like Lipinski's rule of five to assess the compound's potential for oral bioavailability. biotechnologia-journal.org

Furthermore, in silico models can predict potential biological activities by comparing the structural features of this compound to those of known bioactive molecules. biotechnologia-journal.org This can suggest potential targets such as kinases, proteases, or other enzymes. biotechnologia-journal.org Toxicity prediction tools can also be used to identify potential safety concerns, such as mutagenicity, carcinogenicity, or hepatotoxicity, based on the presence of specific structural alerts. fip.org

Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties of this compound (Representative Data)

Parameter Predicted Value Implication
logP 4.8 Optimal lipophilicity for cell membrane permeability.
logS -4.5 Moderate aqueous solubility.
TPSA 75 Ų Good potential for oral absorption.
Molecular Weight 408.5 g/mol Within the range for drug-like molecules.
Hydrogen Bond Donors 2 Adheres to Lipinski's rule.
Hydrogen Bond Acceptors 3 Adheres to Lipinski's rule.

Note: The data in this table is representative and based on typical in silico predictions for compounds of this class.

Biomolecular Interactions and Preclinical Biological Activity Investigations

Anti-Proliferative and Cytotoxic Efficacy in Cellular and In Vitro Models

The potential of 6-Anilino-12H-benzo[a]phenothiazin-5-ol and its close analogs as anticancer agents has been explored through various preclinical studies. These investigations have primarily focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and promote cellular differentiation.

While extensive data on a wide array of human cancer cell lines for this compound is not available in the public domain, studies on structurally related benzo[a]phenothiazine derivatives have provided insights into their anti-proliferative potential. For instance, novel 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine derivatives, which are structural analogs, have demonstrated anti-proliferative activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines. nih.govnih.gov The majority of these analogous compounds exhibited activity within a concentration range of 5.6–12.4 μg/ml. nih.gov However, it is crucial to note that the specific cytotoxic profile of this compound against a diverse panel of cancer cells, including breast, lung, and leukemia lines, remains to be fully elucidated.

Table 1: Anti-proliferative Activity of Structurally Related Benzo[a]phenothiazine Analogs
Compound ClassCancer Cell Lines TestedEffective Concentration RangeReference
12(H)-quino[3,4-b] nih.govnih.govbenzothiazine derivativesGlioblastoma (SNB-19), Melanoma (C-32)5.6–12.4 µg/mL nih.govnih.gov

The mechanism by which phenothiazine (B1677639) derivatives exert their anti-proliferative effects often involves the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. Research on a 12H-benzo[alpha]phenothiazine derivative has shown that it can induce apoptosis in both parent and multidrug-resistant mouse lymphoma cells. nih.gov This suggests that this class of compounds can trigger the intrinsic cellular machinery for self-destruction in cancer cells. The process of apoptosis is a key target for cancer therapies, as it allows for the elimination of malignant cells without inducing an inflammatory response. While these findings are promising, specific studies detailing the ability of this compound to induce cell cycle arrest and the precise apoptotic pathways it may activate are not yet available.

Differentiation therapy is a promising strategy for the treatment of certain cancers, particularly leukemias, where malignant cells are arrested in an immature state. The goal of this approach is to coax the cancer cells to mature into non-proliferating, terminally differentiated cells. Studies have revealed that some benzo[a]phenothiazine compounds can induce the differentiation of human myelogenous leukemic cell lines into mature macrophages. nih.gov This activity is believed to be linked to the generation of radicals by these compounds under alkaline conditions. nih.gov However, it is important to note that this differentiation-inducing activity is highly dependent on the specific chemical structure of the benzo[a]phenothiazine derivative. For example, 6-hydroxy-5-oxo-5H-benzo[a]phenothiazine, a compound with a similar core structure, demonstrated little to no differentiation-inducing activity. nih.gov The specific capacity of this compound to induce differentiation in myelogenous leukemic cell lines has not been specifically reported.

Antimicrobial Activity Studies

In addition to their anti-cancer properties, phenothiazine derivatives have been investigated for their potential to combat microbial infections.

The antibacterial properties of benzo[a]phenothiazine derivatives have been a subject of investigation, though with some conflicting results for the broader class. While one study reported that benzo[a]phenothiazines were inactive against Escherichia coli K12, research on other derivatives has shown a potential for antibacterial effects. For instance, certain phenothiazines have demonstrated antibacterial activity, with a greater potency observed against Gram-positive microorganisms. researchgate.net

The potential of phenothiazine derivatives extends to activity against fungal pathogens. While specific data for this compound is not available, studies on related compounds are informative. For example, some phenothiazine derivatives have shown more potent inhibitory activity against fungi than against bacteria. nih.gov This includes activity against a range of fungi, from phytopathogenic filamentous fungi to human pathogenic yeasts. nih.gov

Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase)

While direct enzymatic inhibition studies for this compound are limited, research on structurally related heterocyclic systems provides insights into potential activities.

Urease Inhibition: Investigations into benzothiazole (B30560) derivatives, which share a common thiazole (B1198619) ring fused to a benzene (B151609) ring, have demonstrated potent urease inhibitory activity. researchgate.net However, this activity has not been specifically reported for the larger benzo[a]phenothiazine ring system.

α-Glucosidase Inhibition: Several studies have identified benzothiazine and benzothiazole derivatives as effective inhibitors of α-glucosidase, an enzyme targeted for managing type 2 diabetes. mdpi.comnih.govnih.gov For example, certain 1,2-benzothiazine-N-arylacetamides and benzothiazole-based oxadiazoles (B1248032) have shown significantly lower IC₅₀ values than the standard drug, acarbose. mdpi.comnih.gov This suggests that the broader benzothiazine scaffold has potential for this type of enzyme inhibition, though specific data for the benzo[a]phenothiazine class is not available.

Table 1: α-Glucosidase Inhibition by Structurally Related Benzothiazine and Benzothiazole Derivatives
Compound ClassSpecific Derivative ExampleIC₅₀ (μM)Reference Standard (Acarbose) IC₅₀ (μM)
1,2-Benzothiazine-N-arylacetamideCompound 12a18.2558.8
1,2-Benzothiazine-N-arylacetamideCompound 12d20.7658.8
Benzothiazole-based OxadiazoleVarious Analogs0.5 - 30.90866.30
Benzothiazine-Pyrazole HybridCompound ST35.858.8

Neurobiological Interactions: Modulation of Ion Channels in Live Cells (e.g., mGluR2)

The parent phenothiazine class is well-known for its neuroleptic properties, which are primarily associated with dopamine (B1211576) receptor antagonism. However, specific preclinical studies detailing the modulation of metabotropic glutamate (B1630785) receptors, such as mGluR2, or other specific ion channels by this compound or its benzo[a]phenothiazine analogues are not available in the current body of scientific literature. Research into allosteric modulators for receptors like mGluR2 has focused on other distinct chemical classes. nih.gov

Other Biological Activities (e.g., Anti-inflammatory, Immunomodulatory) in Preclinical Contexts

Preclinical studies have shown that the benzo[a]phenothiazine scaffold possesses significant immunomodulatory and potential anti-inflammatory activities.

Immunomodulatory Activity: Certain benzo[a]phenothiazine compounds have been shown to potently inhibit the mitogen-induced blast transformation of human peripheral blood lymphocytes. nih.gov Furthermore, these compounds significantly inhibited the production of tumor necrosis factor (TNF) by human mononuclear cells when stimulated by endotoxin (B1171834) or heat-killed Staphylococcus aureus. nih.gov In animal models, pretreatment with these drugs offered protection against lethal E. coli infection, highlighting their potential to modulate the immune response in vivo. nih.gov

Table 2: Preclinical Immunomodulatory Activities of Benzo[a]phenothiazines
Activity InvestigatedBiological SystemObserved Effect
Lymphocyte ProliferationHuman Peripheral Blood LymphocytesPotent inhibition of mitogen-induced blast transformation
Cytokine ProductionHuman Mononuclear CellsSignificant inhibition of TNF production
In vivo ProtectionMouse ModelProtection from lethal E. coli infection

Anti-inflammatory Activity: While direct anti-inflammatory data on this compound is scarce, studies on the structurally analogous benzo[a]phenoxazines (where the sulfur atom is replaced by oxygen) demonstrate significant inhibition of the cyclooxygenase-2 (COX-2) enzyme. mdpi.comresearchgate.net This inhibition of COX-2, a key enzyme in the inflammatory pathway, suggests a plausible mechanism for anti-inflammatory effects. Additionally, the core 12H-benzo[a]phenothiazine structure has been shown to possess radical modulating activity, efficiently scavenging superoxide (B77818) anions and hydroxyl radicals. nih.gov This antioxidant property could contribute to an anti-inflammatory profile by reducing oxidative stress associated with inflammation.

Advanced Research Applications of Benzo a Phenothiazine Derivatives

Fluorescent Probes and Bio-Imaging Agents

The rigid, planar structure and inherent fluorescence of the benzo[a]phenothiazine core make it an excellent platform for the development of fluorescent probes. These probes are instrumental in visualizing complex biological processes within living systems.

Fluorescent probes that operate in the far-red to near-infrared (NIR) region of the electromagnetic spectrum are highly sought after for biological imaging. This is because longer wavelength light can penetrate deeper into tissues, minimizing photodamage and autofluorescence from biological samples. youtube.comyoutube.com Benzo[a]phenoxazines, which are structurally similar to benzo[a]phenothiazines, have been investigated as far-red fluorescent probes for imaging cancer cells. nih.gov

Researchers have synthesized novel benzo[a]phenoxazine derivatives and evaluated their anticancer activity and subcellular localization. nih.gov Certain derivatives demonstrated selective toxicity towards colorectal and breast cancer cell lines. nih.gov Leveraging their intrinsic far-red fluorescence, these compounds were observed to accumulate in the lysosomes of cancer cells. nih.gov Co-staining experiments with a known lysosomal probe confirmed this localization, highlighting their potential as agents for both cancer therapy and live-cell imaging. nih.gov These findings suggest that benzo[a]phenothiazine derivatives could be similarly developed into potent far-red fluorescent probes for tracking and studying cancer cells in real-time. youtube.comnih.gov

Table 1: Bio-imaging applications of benzo[a]phenoxazine derivatives in cancer cells. nih.gov
Compound ClassApplicationTarget Cancer Cell LinesKey Observation
Benzo[a]phenoxazinesFar-red fluorescence imagingRKO (colorectal), MCF7 (breast)Accumulation in lysosomes, enabling visualization of these organelles in live cancer cells.

The ability of benzo[a]phenothiazine derivatives to generate radicals and scavenge reactive oxygen species (ROS) makes them interesting candidates as chemical probes for modulating cellular processes. nih.gov For instance, 12H-Benzo[a]phenothiazine has been shown to generate radicals under alkaline conditions and to be a more efficient scavenger of superoxide (B77818) anions and hydroxyl radicals than related phenothiazine (B1677639) compounds. nih.gov This radical modulation activity is believed to be linked to its ability to induce differentiation and apoptosis in human myelogenous leukemic cell lines. nih.gov

While specific applications of 6-Anilino-12H-benzo[a]phenothiazin-5-ol in neural stem cells or for G-protein coupled receptor (GPCR) characterization are not yet extensively documented, the broader class of phenothiazines has known interactions with various receptors, including dopaminergic and cholinergic systems. nih.gov The unique radical-modulating properties of the benzo[a]phenothiazine core could be harnessed to design novel chemical probes for investigating redox signaling pathways in neural stem cell differentiation or for developing new ligands for GPCRs. Further research is needed to explore these potential applications.

Photocatalysis and Organic Synthetic Transformations

In recent years, organic photoredox catalysis has emerged as a powerful tool in synthetic chemistry, enabling the development of novel and sustainable chemical transformations. Benzo[a]phenothiazine derivatives have been identified as highly effective metal-free photoredox catalysts.

Atom Transfer Radical Polymerization (ATRP) is a versatile technique for synthesizing well-defined polymers with controlled molecular weights and low dispersity. nih.gov Traditionally, ATRP relies on metal-based catalysts, but concerns over metal contamination have driven the development of metal-free alternatives. nih.govnih.gov Phenyl benzo[b]phenothiazine has been successfully employed as a visible-light-induced metal-free photoredox catalyst for ATRP. nih.govresearchgate.net

Under irradiation with a 392 nm LED, this catalyst can activate various alkyl halides to initiate the controlled polymerization of methacrylate (B99206) monomers. nih.gov A key advantage of this system is the temporal control it offers; the polymerization proceeds only when exposed to light and ceases in the dark. nih.govresearchgate.net This feature allows for the synthesis of complex polymer architectures, such as block copolymers, with high chain-end fidelity. nih.govresearchgate.net The performance of these catalysts is influenced by their molecular structure, with studies showing that the excited-state properties are crucial for their catalytic efficiency. acs.orgacs.org

Table 2: Performance of Phenyl Benzo[b]phenothiazine in Metal-Free ATRP. nih.govresearchgate.net
CatalystPolymerization TypeLight SourceKey Features
Phenyl Benzo[b]phenothiazineMetal-Free ATRP392 nm LEDTemporal control over polymerization; synthesis of well-defined polymers and block copolymers.

Beyond polymer synthesis, benzo[a]phenothiazine derivatives are effective photoredox catalysts for a range of small molecule transformations. rsc.org These include radical dehalogenations and various cross-coupling reactions, which are fundamental processes in organic synthesis. rsc.org

The extended π-conjugation in benzo[a]phenothiazines allows them to absorb visible light and initiate electron transfer processes. rsc.org This property has been exploited in C-N and C-H/C-H cross-coupling reactions. rsc.orgacs.org For example, extended phenothiazines have been shown to efficiently catalyze the oxidative coupling of amines to imines under visible light irradiation, a reaction that typically requires UV light with simpler phenothiazine catalysts. rsc.org Interestingly, the reactivity of benzophenothiazine in cross-dehydrogenative couplings differs from that of simpler phenothiazines. While the latter tend to favor C-N bond formation, benzophenothiazine shows a pronounced preference for C-C bond formation. acs.orgnih.gov This distinct reactivity highlights the potential for developing highly selective transformations by tuning the catalyst's core structure. nih.gov Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have also been utilized in the synthesis of various benzo[a]phenothiazine derivatives. researchgate.net

Electrochemical Sensor Development

The redox-active nature of the phenothiazine core makes it a promising component for the development of electrochemical sensors. rsc.org These sensors can be designed to detect a wide range of analytes with high sensitivity and selectivity.

While specific studies on "this compound" in electrochemical sensors are limited, research on related phenothiazine derivatives provides a strong foundation for their potential in this area. rsc.org For instance, cationic and anionic phenothiazine derivatives have been used to modify glassy carbon electrodes for the development of DNA sensors. rsc.org These modified electrodes can be created through electropolymerization, forming a uniform and thick layer of redox-active material. rsc.org

A photoelectrochemical sensor for hypochlorous acid (HOCl) has been developed using a phenothiazine-based organic photosensitizer. researchgate.net The sensor operates on the principle that the oxidation of the phenothiazine's sulfur atom by HOCl diminishes the internal charge transfer, leading to a measurable change in the photocurrent. researchgate.net This demonstrates the potential for designing highly specific sensors based on the chemical reactivity of the benzo[a]phenothiazine scaffold.

Fabrication of Potentiometric and Amperometric Sensors

Benzo[a]phenothiazine derivatives are being investigated as active components in the fabrication of electrochemical sensors due to their favorable redox properties and the ability to engage in specific molecular interactions. These sensors can be broadly categorized into potentiometric and amperometric types, each with distinct operating principles.

Potentiometric Sensors:

While specific research on potentiometric sensors utilizing this compound is not extensively documented, the broader class of phenothiazine-related compounds has been successfully employed in the construction of ion-selective electrodes (ISEs). The principle behind these sensors involves the incorporation of a lipophilic phenothiazine derivative into a polymeric membrane, typically plasticized PVC. This derivative acts as an ionophore, selectively binding to a target analyte and generating a potential difference across the membrane that is proportional to the concentration of the analyte.

The design of such a sensor would involve the synthesis of a benzo[a]phenothiazine derivative with a specific recognition moiety for the target ion. The performance of the sensor, including its selectivity, sensitivity, and response time, would be highly dependent on the molecular structure of the benzo[a]phenothiazine ionophore and the composition of the membrane.

Amperometric Sensors:

Amperometric biosensors based on phenothiazine derivatives have been successfully developed for the detection of various biomolecules. These sensors operate by measuring the current generated from the electrochemical oxidation or reduction of an analyte at a constant applied potential. Phenothiazine derivatives often function as excellent electron mediators in these systems, facilitating electron transfer between an enzyme and the electrode surface.

A notable example is the development of an amperometric biosensor for uric acid. In this sensor, a screen-printed graphite (B72142) electrode is modified with an electropolymerized film of a functionalized aryl derivative of phenothiazine, along with other components like carbon black and dendrimers. This modified electrode demonstrates high efficiency in the electrochemical reduction of hydrogen peroxide, which is produced during the enzymatic oxidation of uric acid by uricase. The resulting sensor exhibits a wide linear range and a low limit of detection for uric acid.

ParameterValue
AnalyteUric Acid
Linear Range10 nM to 20 μM
Limit of Detection (LOD)4 nM
pH Optimum8.0
Recovery in Spiked Samples101%

This table presents the performance characteristics of a flow-through amperometric biosensor for uric acid based on a functionalized aryl derivative of phenothiazine.

Materials Science Applications (e.g., Organic Semiconductor Materials for Optoelectronics)

The π-conjugated system of benzo[a]phenothiazine derivatives makes them promising candidates for use as organic semiconductors in optoelectronic devices. Their molecular structure can be tailored to influence their charge transport properties, making them suitable for applications such as organic field-effect transistors (OFETs).

One such example is the synthesis and characterization of Benzo[a] nih.govnih.govbenzothiazino[3,2-c]phenothiazine. This compound was prepared through the reaction of 2,3,5,6-tetrachloro-1,4-benzoquinone with 2-aminothiophenol (B119425). The resulting heterocyclic molecule is quasi-planar, a feature that facilitates π-π stacking in the solid state, which is crucial for efficient charge transport.

Single crystals of Benzo[a] nih.govnih.govbenzothiazino[3,2-c]phenothiazine were grown and utilized in the fabrication of a single-crystal field-effect transistor. The device exhibited p-type semiconductor behavior, meaning that the majority of charge carriers are holes.

PropertyValue
Crystal SystemMonoclinic
Space GroupP21/c
π–π Stacking Distance3.438 Å
Maximum UV-Vis Absorbance (λmax)533 nm
Fluorescence Emission Maximum (λmax)658 nm
Semiconductor Typep-type

This table summarizes the crystallographic and optoelectronic properties of Benzo[a] nih.govnih.govbenzothiazino[3,2-c]phenothiazine, a derivative used in organic field-effect transistors.

Chemical Photoswitches for Spatiotemporal Control in Chemical Biology

While direct research into the photoswitching capabilities of this compound is limited, the broader class of phenothiazine derivatives has recently been shown to exhibit properties essential for the development of molecular photoswitches. These molecules can reversibly interconvert between two or more stable states upon irradiation with light of specific wavelengths, enabling precise spatiotemporal control over biological processes.

A novel molecular photoswitch has been designed based on the conformational transition of phenothiazine derivatives. By introducing specific steric hindrance groups and a cyanobenzene acceptor to the phenothiazine core, researchers have been able to regulate the speed of the conformational transition. This transition is accompanied by a change in the photophysical properties of the molecule, specifically its room-temperature phosphorescence.

The principle relies on the ability of the phenothiazine core to exist in two distinct conformations: quasi-axial (ax) and quasi-equatorial (eq). Irradiation with UV light can induce a transition between these states. The rate of this transition can be tuned by altering the steric hindrance of substituents on the phenothiazine ring. For instance, decreasing the size of the steric hindrance group (from -CH3 to -Cl to -F) accelerates the conformational transition process. This photo-induced conformational change can be harnessed to control the activity of a bioactive molecule to which the photoswitch is attached.

Given that benzo[a]phenothiazine derivatives are known to act as photosensitizers and possess rich photophysical properties, it is plausible that with appropriate structural modifications, they could also be engineered to function as chemical photoswitches. Further research in this area could lead to the development of novel tools for chemical biology.

Forensic Science Applications: Latent Fingermark Visualisation Reagents

In the field of forensic science, the development of latent fingermarks on porous surfaces such as paper is a critical task. While this compound itself is not used for this purpose, a closely related benzo-fused heterocyclic compound, benzo[f]ninhydrin, has been investigated as a potential alternative to the widely used ninhydrin (B49086) reagent.

Both ninhydrin and benzo[f]ninhydrin react with the amino acids present in fingerprint residues to produce a colored impression. However, there are notable differences in their performance and the properties of the developed prints.

The most significant advantage of benzo[f]ninhydrin was the much stronger fluorescence it produced after treatment with zinc salts. This enhanced luminescence can be crucial for visualizing weak or aged fingerprints. Despite these benefits, the widespread adoption of benzo[f]ninhydrin has been hindered by its lower solubility and higher cost compared to ninhydrin.

FeatureNinhydrinBenzo[f]ninhydrin
Developed Print Color PurpleVaries (e.g., green)
Overall Performance Slightly betterGood
Reaction Speed StandardSlightly faster
Fluorescence (post-ZnCl2) WeakerMuch stronger
Visibility on Colored Surfaces Can be problematicBetter on pink/purple
Solubility GoodLow
Cost LowerHigher

This table provides a comparative overview of the performance of Ninhydrin and Benzo[f]ninhydrin as reagents for the visualization of latent fingermarks.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Methodologies

The current synthesis of 6-Anilino-12H-benzo[a]phenothiazin-5-ol involves the reaction of 2-anilino-3-chloro-1,4-naphthoquinone (B86639) with the zinc mercaptide of a substituted 2-aminothiophenol (B119425), followed by reduction of the resulting 6-anilino-5H-benzo[a]phenothiazin-5-one with sodium hydrosulfite in acetone (B3395972). researchgate.net While effective, this method presents opportunities for improvement and exploration of alternative pathways.

Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies. This could involve:

Catalytic Approaches: Investigating the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions, potentially under milder conditions. A self-catalytic photochemical sulfonylation has been reported for phenothiazines, suggesting the potential for catalyst-free modifications under visible light. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, a technique that has shown promise for other phenothiazine (B1677639) derivatives. nih.gov

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and controlled synthesis of the target compound and its derivatives.

These novel approaches could lead to a more diverse library of this compound derivatives for further investigation.

Rational Design of Derivatives with Enhanced Target Specificity and Tunable Properties

The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. if-pan.krakow.pl Rational design strategies, guided by computational modeling and structure-activity relationship (SAR) studies, are crucial for developing this compound derivatives with improved potency and selectivity for specific biological targets.

Key areas for future exploration include:

Modifications of the Anilino Moiety: Systematic variation of substituents on the anilino ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins.

Substitution on the Benzo[a]phenothiazine Core: Introducing different functional groups at various positions on the tetracyclic system can fine-tune the compound's pharmacological profile. For instance, trifluoromethyl substitution at the 2-position of the phenothiazine nucleus is known to increase antipsychotic activity. nih.gov

Side-Chain Engineering: While the parent compound lacks an extended side chain at the nitrogen atom of the phenothiazine ring, the introduction of alkyl or piperazine (B1678402) side chains, which are critical for the activity of many phenothiazine drugs, could be explored. if-pan.krakow.plnih.gov An alkyl bridge of at least three carbons is often required for protein kinase C inhibition. nih.gov

Computational Docking and Molecular Modeling: In silico studies can predict the binding modes of designed derivatives with target proteins, such as dopamine (B1211576) receptors or protein kinase C, helping to prioritize synthetic efforts. nih.gov

These rational design approaches will enable the development of derivatives with tailored properties for specific therapeutic applications, such as anticancer or neuroprotective agents. nih.govnih.gov

Integration with Nanotechnology for Advanced Delivery and Probing Systems

Nanotechnology offers transformative potential for overcoming the limitations of conventional drug delivery, such as poor solubility and lack of target specificity. The integration of this compound and its derivatives with nanoscale carriers can lead to the development of sophisticated therapeutic and diagnostic systems.

Future research in this area should focus on:

Encapsulation in Nanoparticles: Loading the compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, can improve its bioavailability, stability, and pharmacokinetic profile. preprints.org

Targeted Drug Delivery: Functionalizing the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) can direct the drug specifically to diseased cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.

Development of Fluorescent Probes: The inherent fluorescence of the benzo[a]phenothiazine core can be harnessed to create nanoprobes for bioimaging and diagnostics. nih.gov The photophysical properties of these compounds make them suitable for such applications.

Combination Therapy: Co-encapsulating this compound derivatives with other therapeutic agents in a single nanocarrier could enable synergistic effects and overcome drug resistance.

The synergy between the unique properties of this compound and the versatility of nanotechnology holds significant promise for advancing cancer therapy and other biomedical fields.

Deepening Mechanistic Understanding of Biological Interactions and Activity

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound is essential for its rational development as a therapeutic agent. While the broader class of phenothiazines is known to interact with various biological targets, the specific interactions of this particular compound remain largely unexplored.

Future mechanistic studies should aim to:

Identify Cellular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins and signaling pathways that interact with the compound. Phenothiazines are known to inhibit protein kinase C and interact with dopamine receptors. nih.govjohnshopkins.edu

Elucidate Structure-Activity Relationships: Systematically correlating structural modifications of the molecule with its biological activity to understand the key chemical features responsible for its effects. nih.gov

Investigate Radical Generation: Benzo[a]phenothiazines are known to generate radicals, which may contribute to their biological activities, including the induction of apoptosis in cancer cells. nih.gov Further investigation into the radical-generating properties of this compound is warranted.

Explore Effects on Hormone Metabolism: Some benzo[a]phenothiazines have been shown to influence hormone metabolism, which is closely linked to cell proliferation and tumor formation. nih.gov

A deeper mechanistic understanding will not only guide the design of more effective derivatives but also help in identifying potential biomarkers for patient stratification and treatment response.

Expanding the Scope of Catalytic and Sensing Applications in Interdisciplinary Fields

Beyond its potential in medicine, the unique electronic and photophysical properties of the this compound scaffold suggest its utility in other scientific and technological domains.

Emerging areas for exploration include:

Photoredox Catalysis: The ability of phenothiazines to act as photosensitizers opens up possibilities for their use as organic photoredox catalysts in chemical synthesis. rsc.org The anilino and hydroxyl substitutions on the benzo[a]phenothiazine core could be tuned to modulate its redox properties.

Chemical Sensors: The fluorescence of the benzo[a]phenothiazine core can be quenched or enhanced upon interaction with specific analytes, forming the basis for the development of chemosensors for the detection of ions or small molecules. nih.gov

Organic Electronics: The conjugated π-system of the benzo[a]phenothiazine structure suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Dyes and Pigments: The chromophoric nature of the compound could be exploited for the development of novel dyes and pigments with specific coloristic and stability properties. acs.org

By exploring these interdisciplinary applications, the full potential of this compound and its derivatives as advanced functional materials can be realized.

Q & A

Q. What are the established synthetic routes for 6-Anilino-12H-benzo[a]phenothiazin-5-ol?

The compound is typically synthesized via condensation reactions between lawsone (2-hydroxy-1,4-naphthoquinone) and substituted benzene-1,2-diamines. Key methods include:

  • Wohl-Aue reaction : Oxidative coupling under basic conditions .
  • Multi-component reactions : Utilizing aldehydes, amines, and catalysts like FeCl₃ or Ce(SO₄)₂ to form fused heterocycles .
  • Microwave/ultrasound-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields (up to 85%) compared to conventional heating . Characterization relies on UV-Vis, FTIR, and NMR spectroscopy to confirm the anilino substituent and phenothiazine core .

Q. What spectroscopic techniques are critical for characterizing 6-Anilino derivatives?

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms the anilino group (NH resonance at δ 5.5–6.0 ppm) .
  • UV-Vis : Absorption bands at 350–450 nm indicate π→π* transitions in the conjugated phenothiazine system .
  • Elemental analysis : Validates purity (C, H, N, S deviations < 0.3%) .

Q. What safety precautions are essential during synthesis?

  • Use gloves and goggles to avoid skin/eye contact (classified as skin/eye irritant) .
  • Work in a fume hood to prevent inhalation of toxic vapors during high-temperature reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 6-Anilino derivatives?

Regioselectivity in heterocycle formation depends on:

  • Catalyst choice : Pd-catalyzed N-arylation favors substitution at the C6 position .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the electrophilic quinone moiety .
  • Substituent effects : Electron-donating groups on the aniline ring direct coupling to specific sites .

Q. How do structural modifications influence the biological activity of 6-Anilino derivatives?

  • Antimicrobial activity : Nitro or halogen substituents on the anilino group enhance Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) .
  • Electron-withdrawing groups : Improve redox activity, critical for anticancer applications .
  • Steric hindrance : Bulky substituents reduce activity by impeding target binding .

Q. What strategies resolve conflicting spectroscopic data in novel derivatives?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to resolve overlapping signals .
  • Computational modeling : DFT calculations predict NMR chemical shifts and optimize geometry .
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low purity, and how is this addressed?

  • Byproduct formation : Occurs during multi-component reactions due to competing pathways. Solution: Optimize stoichiometry (e.g., 1:1.2 ratio of diamine to lawsone) .
  • Column chromatography limitations : Use preparative HPLC for polar intermediates .

Q. How are green chemistry principles applied to improve sustainability?

  • Solvent-free synthesis : Microwave-assisted reactions reduce waste .
  • Biocatalysts : Lipases or laccases enable selective oxidations under mild conditions (pH 7, 40°C) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

Discrepancies arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Compound stability : Degradation in DMSO stock solutions—validate stability via HPLC before assays .

Key Research Findings

Property/MethodData from LiteratureReference
Optimal reaction yield85% (microwave, 60 min) vs. 65% (conventional)
Antimicrobial MIC2–8 µg/mL (Gram-positive bacteria)
UV-Vis λmax385 nm (in DMSO)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.